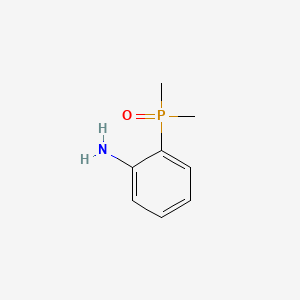
(2-Aminophenyl)dimethylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Aminophenyl)dimethylphosphine oxide” is an organic compound . It is typically a solid at room temperature . The IUPAC name for this compound is 2-(dimethylphosphoryl)aniline .
Synthesis Analysis
The synthesis of “(2-Aminophenyl)dimethylphosphine oxide” involves the reaction of 2-iodoaniline with dimethylphosphine oxide in the presence of potassium phosphate and palladium acetate/Xantphos . The reaction is stirred at 150 °C for 3 hours and then cooled to room temperature .Molecular Structure Analysis
The molecular formula of “(2-Aminophenyl)dimethylphosphine oxide” is C8H12NOP . The InChI code for this compound is 1S/C8H12NOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 .Physical And Chemical Properties Analysis
“(2-Aminophenyl)dimethylphosphine oxide” is a solid at room temperature . It has a molecular weight of 169.16 .科学的研究の応用
Synthesis of related compounds: (Aminoalkyloxymethyl)dimethylphosphine oxides have been synthesized via the Williamson reaction, indicating the potential for creating various derivatives of (2-Aminophenyl)dimethylphosphine oxide for different applications (Vassileva, Varbanov, & Tashev, 1995).
Applications in organic synthesis: Various phosphine oxide derivatives have been prepared, such as (carbamoylaminophenoxymethyl)-dimethylphosphine oxides, suggesting its utility in organic synthesis and possibly in the development of new materials or pharmaceuticals (Varbanov, Lachkova, Hägele, Tosheva, & Olschner, 2000).
Structural analysis and bonding studies: Investigations into the structure of dimers of hydrophosphoryl compounds, including dimethylphosphine oxide, provide insights into their bonding and molecular interactions, which is crucial for understanding their chemical behavior and potential applications (Babin, Prisyazhnyuk, & Ustynyuk, 2008).
Use in flame retardants: Dimethylaminomethylphosphine oxide and its derivatives have been found to reduce the combustibility of rigid polyurethane foams, indicating their potential as flame retardants without compromising physical and mechanical properties of the material (Varbanov, Agopian, & Borisov, 1987).
Exploration of biological effects: Some studies have explored the biological effects of related phosphine oxide compounds on plants, such as the impact on leaf chlorophyll content in wheat, which could have implications for agricultural applications (Fagadar-Cosma, Laichici, Fagadar-Cosma, & Vlascici, 2006).
Safety and Hazards
作用機序
Target of Action
It is widely used in organic synthesis .
Mode of Action
(2-Aminophenyl)dimethylphosphine oxide interacts with its targets through various mechanisms. It can act as a decarboxylating agent, an amino protecting agent, an ester exchange catalyst, and a photoinitiator .
Biochemical Pathways
The compound is involved in several biochemical pathways. For instance, it can catalyze oxidation reactions, such as the oxidation of anthraquinone to anthraquinone dianhydride .
Pharmacokinetics
Its physical properties such as density (111±01 g/cm3) and boiling point (3675±340 °C) have been reported .
Result of Action
The molecular and cellular effects of (2-Aminophenyl)dimethylphosphine oxide’s action depend on its role in the specific reaction. For example, as a decarboxylating agent, it can remove a carboxyl group from a molecule. As a photoinitiator, it can initiate a photopolymerization process .
Action Environment
The action, efficacy, and stability of (2-Aminophenyl)dimethylphosphine oxide can be influenced by environmental factors. The compound is stable in air and light but can react with oxygen to undergo oxidation . It is recommended to be stored in a dark place, sealed, and dry .
特性
IUPAC Name |
2-dimethylphosphorylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGHQKIKXKQGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736323 |
Source


|
| Record name | 2-(Dimethylphosphoryl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)dimethylphosphine oxide | |
CAS RN |
1197953-47-1 |
Source


|
| Record name | 2-(Dimethylphosphoryl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylphosphinoyl)-aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

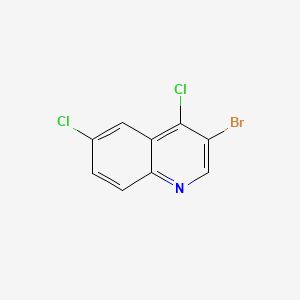
![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-broMo-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMin](/img/no-structure.png)
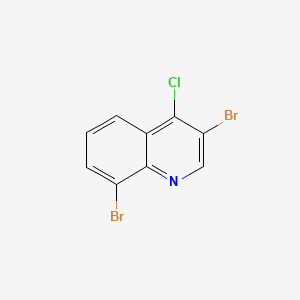
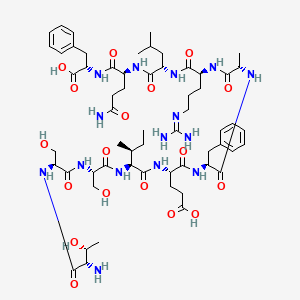
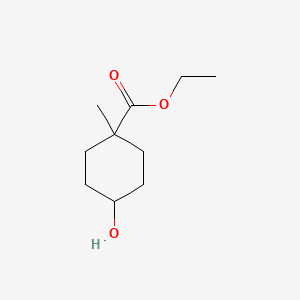
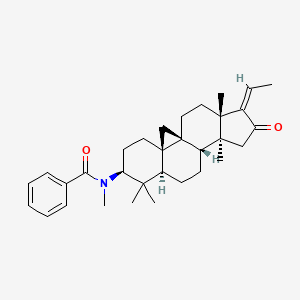

![1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea](/img/structure/B598562.png)


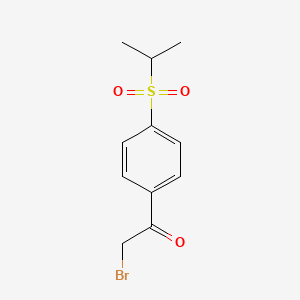
![1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B598567.png)
![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)